

Rosabulin reconstitution instructions

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Compound Focus: Rosabulin

CAS No.: 501948-05-6

Cat. No.: S548484

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Basic Properties and Reconstitution

Rosabulin (CAS 501948-05-6) is a potent, orally active microtubule inhibitor with broad-spectrum anti-tumor activity. Its core molecular and physicochemical properties are summarized below [1] [2].

Property	Value / Description
Molecular Formula	C ₂₂ H ₁₆ N ₄ O ₂ S [1] [2]
Molecular Weight	400.45 g/mol [1] [3]
Purity	≥98% [1]
Appearance	Light yellow to green yellow solid powder [1] [4]
Melting Point	233°C [1] [2]
Storage (Powder)	-20°C, desiccated [1] [3]

Solubility Summary Table

Solvent	Solubility	Notes
DMSO	~50 mg/mL (~124.86 mM) [1] [4]	Primary solvent for stock solutions; hygroscopic [4].
Water	Poorly soluble	Not recommended for direct reconstitution.

Step-by-Step Stock Solution Preparation (in DMSO)

- **Calculate Mass:** Determine the mass of **Rosabulin** needed for your desired stock concentration and volume.
- **Weigh:** Accurately weigh the required amount of **Rosabulin** powder.
- **Dissolve:** Transfer the powder to an appropriate vial and add the calculated volume of DMSO.
- **Mix:** Sonicate or vortex the mixture until a clear solution is obtained. Sonication is recommended to ensure complete dissolution [3].
- **Aliquot and Store:** Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month [1] [4].

Stock Solution Preparation Table

Desired Concentration	Amount to Add (per 1 mg of powder)
1 mM	2.497 mL of solvent
5 mM	0.499 mL of solvent
10 mM	0.250 mL of solvent
20 mM	0.125 mL of solvent

In Vivo Formulation Protocols

For animal studies, **Rosabulin** stock solutions in DMSO must be further diluted into biocompatible solvents. Below are two common formulations for injection and oral administration [1].

Injection Formulation 1 (IP/IV/IM/SC)

- **Composition:** DMSO : Tween 80 : Saline = 10 : 5 : 85

- **Preparation:**

- Prepare 100 μL of a 25 mg/mL **Rosabulin** stock solution in DMSO.
- Add 50 μL of Tween 80 and mix well.
- Add 850 μL of saline (0.9% sodium chloride in ddH₂O) and mix thoroughly to obtain a final concentration of 2.5 mg/mL.

Injection Formulation 2

- **Composition:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

- **Preparation:**

- Prepare 100 μL of a 25 mg/mL **Rosabulin** stock solution in DMSO.
- Add 400 μL of PEG300 and mix well.
- Add 50 μL of Tween 80 and mix.
- Finally, add 450 μL of saline to achieve a final concentration of 2.5 mg/mL.

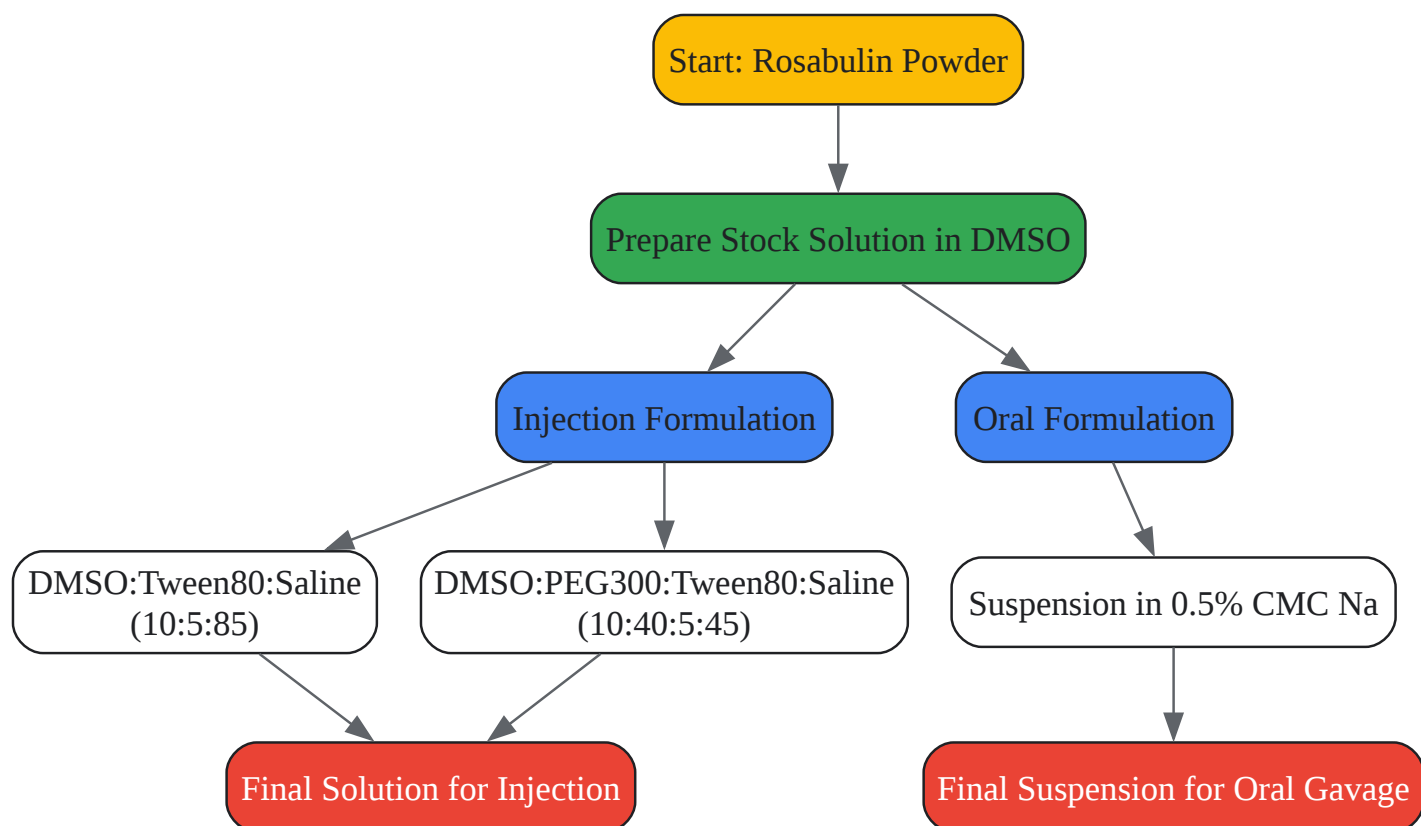
Oral Formulation 1

- **Composition:** Suspension in 0.5% Carboxymethylcellulose Sodium (CMC Na)

- **Preparation:**

- Prepare a 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 mL of ddH₂O.
- Add 250 mg of **Rosabulin** powder to 100 mL of the 0.5% CMC Na solution.
- Mix vigorously to create a uniform suspension with a final concentration of 2.5 mg/mL.

The following diagram illustrates the workflow for preparing these primary in vivo formulations.



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Biological Activity and Experimental Data

Rosabulin exerts its anti-tumor effects by inhibiting tubulin polymerization, disrupting microtubule assembly, and arresting the cell cycle at the G2/M phase, which can lead to apoptosis [1] [5]. It is notable for its activity against multi-drug resistant (MDR) cancer cell lines [1] [2].

In Vitro Antiproliferative Activity (IC₅₀ Values) The following table summarizes the potent cytotoxic activity of **Rosabulin** and a related analog against various human cancer cell lines.

Cell Line	Type / Origin	Reported IC ₅₀ (μM)	Compound
MES-SA	Human Uterine Sarcoma	0.01 μM [4]	Rosabulin
P388	Mouse Leukemia	0.01 μM [4]	Rosabulin

Cell Line	Type / Origin	Reported IC ₅₀ (μM)	Compound
DU-145	Human Prostate Cancer	0.05 μM [4]	Rosabulin
HL-60	Human Leukemia	0.05 μM [4]	Rosabulin
MDA-MB-435	Human Breast Cancer	0.05 μM [4]	Rosabulin
MES-SA/Dx5	Multi-Drug Resistant Uterine Sarcoma	0.05 μM [4]	Rosabulin
A549	Human Non-Small Cell Lung Cancer	0.022 - 0.074 μM [5]	Compound 14b*
Caski	Human Cervical Cancer	0.022 - 0.074 μM [5]	Compound 14b*
HepG2	Human Liver Carcinoma	0.022 - 0.074 μM [5]	Compound 14b*
MCF-7	Human Breast Carcinoma	0.022 - 0.074 μM [5]	Compound 14b*

Note: Compound 14b is a novel indole-containing hybrid derived from Millepachine, which is cited here as a structurally and mechanistically relevant analog of **Rosabulin**, demonstrating the potential for high potency in this class of compounds [5].

Handling and Stability Notes

- **Handling:** This product is for research use only and is not intended for human consumption. Handle with appropriate personal protective equipment in a well-ventilated environment [1] [3].
- **Stability:** The solid powder is stable for at least 3 years when stored desiccated at -20°C. For in vivo formulations, it is recommended to use freshly prepared solutions for optimal results [1].
- **Quality Control:** It is good practice to verify the identity and purity of the compound upon receipt, especially when used in critical experiments.

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References

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